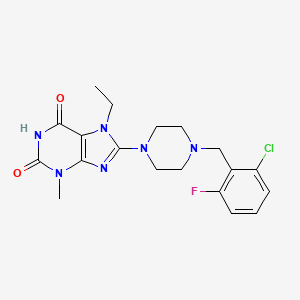

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQSGJBCUEOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives class. Its unique structure, characterized by a piperazine ring and a chlorofluorobenzyl substituent, suggests potential biological activities that are currently under investigation in various scientific fields, including pharmacology and medicinal chemistry.

- Molecular Formula : C22H25ClFN7O2

- Molecular Weight : 473.9 g/mol

- IUPAC Name : 6-[2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in critical cellular pathways. For instance, it has been shown to inhibit various kinases associated with cancer cell proliferation, thus exerting potential anticancer effects .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has demonstrated significant inhibitory effects on cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound has been observed to reduce the growth rate of various cancer cell lines in vitro.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, contributing to its anticancer efficacy.

Antiviral Properties

Research indicates that this compound may possess antiviral activities. It has been studied for its ability to inhibit viral replication through interference with viral enzymes and host cell machinery . Specific studies have focused on its efficacy against RNA viruses.

Antimicrobial Effects

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. |

| Study 2 | Reported antiviral activity against specific RNA viruses, highlighting its potential as a therapeutic agent. |

| Study 3 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Piperazine Ring : Essential for receptor binding and biological activity.

- Chloro and Fluoro Substituents : These groups enhance lipophilicity and improve membrane permeability.

- Purine Core : Critical for interaction with nucleic acid-related targets.

Scientific Research Applications

Research indicates that compounds similar to 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities. Notably:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. For example, modifications at the piperazine moiety have been linked to enhanced anticancer activity due to improved binding affinity to target enzymes involved in cancer progression .

- Cardiovascular Effects : The compound's derivatives have demonstrated cardiovascular activity, making them potential candidates for the treatment of arrhythmias and hypertension. This is attributed to their ability to influence cardiac ion channels and vascular smooth muscle function .

- Antimicrobial Activity : Various studies have reported the antimicrobial effects of piperazine derivatives, suggesting that this compound could be effective against bacterial strains through mechanisms involving enzyme inhibition .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Table 1: Summary of Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Inhibits proliferation in various cancer cell lines |

| Cardiovascular Health | Potential treatment for arrhythmias and hypertension |

| Antimicrobial | Effective against specific bacterial strains |

| Neurological Disorders | Investigated for potential use in treatments for depression and anxiety |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and evaluated their effects on K562 leukemia cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound. The study highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular effects of a related compound. It was found that specific derivatives could effectively modulate heart rate and blood pressure in animal models, suggesting a mechanism involving calcium channel blockade .

Chemical Reactions Analysis

Key Synthetic Steps

-

Purine Core Formation :

-

The purine scaffold is typically synthesized via cyclization reactions involving adenine or guanine derivatives. For example, reactions may involve condensation of amines with carbonyl compounds to form the bicyclic structure.

-

Substituents like the 3-methyl group and 7-ethyl group are introduced during or after core formation, often through alkylation or methylation under basic conditions (e.g., using potassium carbonate in DMF).

-

-

Functionalization with Piperazine :

-

The 4-(2-chloro-6-fluorobenzyl)piperazin-1-yl group is likely attached via nucleophilic substitution. The purine’s nitrogen (N8) may act as a nucleophile, reacting with a piperazine derivative (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile).

-

-

Final Adjustments :

-

Post-synthesis modifications, such as purification or deprotection, may optimize yield and purity. For example, column chromatography or crystallization techniques are commonly employed.

-

Critical Parameters

Key Observations

-

Solvent Choice : Polar aprotic solvents like DMF facilitate nucleophilic substitutions, while protic solvents (e.g., ethanol) are used for reflux conditions.

-

Base Selection : Weak bases (e.g., K₂CO₃) are preferred for mild substitutions, while stronger bases (e.g., KOH) may be used for deprotonation or elimination steps .

Nucleophilic Substitution

The attachment of the piperazine moiety likely proceeds via an SN2 mechanism , where the purine’s nitrogen attacks the electrophilic carbon of the benzyl halide. The presence of electron-withdrawing groups (e.g., Cl, F on the benzyl ring) enhances the electrophilicity of the carbon, favoring substitution.

Alkylation Reactions

For substituents like the 7-ethyl group , alkylation may occur via:

-

Direct Alkylation : Reaction with ethyl halides under basic conditions.

-

Cross-Coupling : Palladium-catalyzed methods (e.g., Suzuki coupling) for more complex alkyl groups .

Selectivity and Side Reactions

-

Competing Reactions : Over-alkylation or deprotonation of sensitive sites (e.g., purine NH groups) can occur under harsh conditions.

-

Stability : The chlorobenzyl group may undergo hydrolysis under basic or aqueous conditions, necessitating careful control of reaction parameters.

Purification

-

Crystallization : Often used to isolate the final product due to the compound’s complex structure.

-

Column Chromatography : Employed to separate byproducts and unreacted starting materials.

Structural Similarities and Divergences

| Compound | Key Feature | Reaction Implications |

|---|---|---|

| 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | Chlorobenzyl without fluorine | Reduced electrophilicity of benzyl carbon → slower substitution. |

| 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | Dichlorobenzyl substituent | Higher reactivity due to two electron-withdrawing groups → faster substitution. |

Biological Activity Correlation

The 2-chloro-6-fluorobenzyl group in the target compound enhances binding affinity to biological targets (e.g., enzymes, receptors) compared to analogs with single halogens or different substitution patterns.

Key Techniques

-

NMR Spectroscopy : Used to confirm the substitution pattern and structural integrity.

-

Mass Spectrometry : Validates molecular weight (e.g., 432.91 g/mol for the target compound).

-

IR Spectroscopy : Identifies functional groups (e.g., carbonyls, amines).

Critical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | ~432.91 g/mol | Mass spectrometry |

| Solubility | Influenced by substituents (e.g., chlorobenzyl groups reduce water solubility) | Experimental observation |

Comparison with Similar Compounds

Structural Analogues in the Purine-Dione Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Piperazine Modifications: The target compound’s 2-chloro-6-fluorobenzyl group offers dual halogenation, which may enhance binding affinity compared to non-halogenated (e.g., propargyl ) or singly halogenated (e.g., 2-chlorobenzyl ) analogs.

- Purine Core Substitutions: The 7-ethyl group in the target compound may reduce metabolic oxidation compared to 7-methyl or 7-cyclopropyl groups, as seen in quinolone derivatives .

- Pharmacological Profiles : Compounds with halogenated aromatic piperazine substituents (e.g., 2-chlorophenyl in ) exhibit high purity (>99% HPLC) and stability, suggesting the target compound may share similar pharmacokinetic advantages.

Pharmacological and Physicochemical Properties

Key Findings :

- HPLC Purity : All analogs in and exhibit >95% purity, underscoring the reliability of piperazinyl-purine synthetic routes .

- Melting Points : Higher melting points correlate with rigid substituents (e.g., cyclopentyl in Compound 51 ). The target compound’s 2-chloro-6-fluorobenzyl group may similarly increase crystalline stability.

- Mass Spectrometry : Consistent [M+1] peaks across analogs validate structural integrity, suggesting the target compound would follow similar fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.